molecular formula C10H9F3O3 B2770403 6-Ethoxy-2,3,4-trifluorophenylacetic acid CAS No. 1980062-56-3

6-Ethoxy-2,3,4-trifluorophenylacetic acid

Cat. No.: B2770403
CAS No.: 1980062-56-3
M. Wt: 234.174
InChI Key: QTVQMSXYTHGKJG-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3,4-trifluorophenylacetic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of an ethoxy group, three fluorine atoms, and a phenylacetic acid moiety

Preparation Methods

The synthesis of 6-Ethoxy-2,3,4-trifluorophenylacetic acid typically involves several key steps:

    Fluorination Reaction: Introduction of fluorine atoms into the aromatic ring.

    Etherification Reaction: Formation of the ethoxy group.

    Carboxylation: Introduction of the carboxylic acid functional group.

These reactions require precise control of reaction conditions and high-purity starting materials to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

6-Ethoxy-2,3,4-trifluorophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms and ethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

6-Ethoxy-2,3,4-trifluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,3,4-trifluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

6-Ethoxy-2,3,4-trifluorophenylacetic acid can be compared with other similar compounds, such as:

    2,3,4-Trifluorophenylacetic acid: Lacks the ethoxy group, which can influence its reactivity and applications.

    6-Methoxy-2,3,4-trifluorophenylacetic acid:

The unique combination of the ethoxy group and three fluorine atoms in this compound makes it distinct and valuable for specific research applications .

Properties

IUPAC Name

2-(6-ethoxy-2,3,4-trifluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-16-7-4-6(11)10(13)9(12)5(7)3-8(14)15/h4H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVQMSXYTHGKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1CC(=O)O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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